molecular formula C5H5N3O6 B12343084 5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid CAS No. 791006-71-8

5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid

Cat. No.: B12343084
CAS No.: 791006-71-8
M. Wt: 203.11 g/mol
InChI Key: SEDWUBYNOPCBAL-UHFFFAOYSA-N
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Description

5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a heterocyclic compound with significant interest in various scientific fields. It is characterized by a pyrimidine ring structure with nitro and carboxylic acid functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves the nitration of 2,6-dioxohexahydropyrimidine-4-carboxylic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit isocitrate lyase, an enzyme crucial for the survival of Mycobacterium tuberculosis. This inhibition disrupts the metabolic pathways of the bacteria, leading to its death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit isocitrate lyase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Biological Activity

5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylic acid (often referred to as compound 1) has garnered attention in the scientific community due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Molecular Characteristics:

PropertyValue
CAS No. 791006-71-8
Molecular Formula C5_5H5_5N3_3O6_6
Molecular Weight 203.11 g/mol
IUPAC Name 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid
InChI Key SEDWUBYNOPCBAL-UHFFFAOYSA-N

The primary biological activity of this compound is attributed to its ability to inhibit isocitrate lyase (ICL), an enzyme critical for the survival of Mycobacterium tuberculosis (MTB). This inhibition disrupts the metabolic pathways of the bacteria, leading to cell death. The compound's nitro group can also be reduced to an amino group, potentially altering its biological properties and enhancing its efficacy against various pathogens .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity, particularly against MTB and multidrug-resistant strains. A study evaluated several derivatives of this compound for their in vitro activity against MTB H37Rv and found that some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.17 μM .

Cytotoxicity Studies

Cytotoxicity assessments revealed that while the compound is effective against MTB, it also exhibits cytotoxic effects on mammalian cells. The balance between antimicrobial efficacy and cytotoxicity is crucial for developing therapeutic agents based on this compound .

Case Studies

  • Inhibition of Isocitrate Lyase:
    • A study demonstrated that derivatives of this compound effectively inhibited ICL in MTB, leading to a disruption in bacterial metabolism and growth inhibition .
  • Synthesis and Evaluation:
    • Fourteen derivatives were synthesized and tested for their antimycobacterial activity. Notably, one derivative showed an MIC of <0.17 μM against log-phase MTB, highlighting the potential for developing potent antimycobacterial agents from this compound .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid Similar structure with different hydrogenationAntimicrobial
5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides Contains amide functional groupAntimicrobial

Research Applications

The compound has diverse applications in various fields:

  • Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
  • Biology: Investigated for potential antimicrobial properties.
  • Medicine: Explored for developing new therapeutic agents targeting tuberculosis.

Properties

CAS No.

791006-71-8

Molecular Formula

C5H5N3O6

Molecular Weight

203.11 g/mol

IUPAC Name

5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C5H5N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h1-2H,(H,10,11)(H2,6,7,9,12)

InChI Key

SEDWUBYNOPCBAL-UHFFFAOYSA-N

Canonical SMILES

C1(C(NC(=O)NC1=O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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